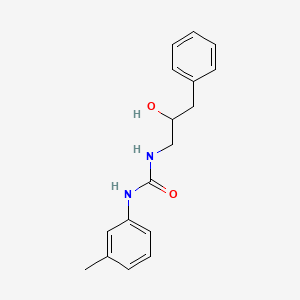
1-(2-Hydroxy-3-phenylpropyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(2-Hydroxy-3-phenylpropyl)-3-(m-tolyl)urea is a urea derivative that is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the synthesis, structure, and potential applications of similar urea derivatives. The first paper discusses the synthesis of 1-(dihydroxypropyl)-5-substituted uracils, which are related to the target compound in that they both contain a dihydroxypropyl group and a urea moiety . The second paper describes the synthesis of 1-aryl-3-(2-chloroethyl) ureas, which share the aryl and urea components with the target compound . These papers may offer indirect information relevant to the synthesis and properties of 1-(2-Hydroxy-3-phenylpropyl)-3-(m-tolyl)urea.
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted uracil derivatives with aminopropanediols under mild conditions . This suggests that a similar approach could potentially be used for synthesizing 1-(2-Hydroxy-3-phenylpropyl)-3-(m-tolyl)urea, by reacting a suitable phenylpropyl derivative with an m-tolyl isocyanate. The synthesis of 1-aryl-3-(2-chloroethyl) ureas described in the second paper involves the use of 4-phenylbutyric acid and alkylanilines , indicating that aryl groups can be introduced into the urea structure through the use of appropriate starting materials and reagents.
Molecular Structure Analysis
While the molecular structure of 1-(2-Hydroxy-3-phenylpropyl)-3-(m-tolyl)urea is not directly analyzed in the provided papers, the structure of urea derivatives typically includes hydrogen bonding due to the presence of the urea moiety. The phenyl and m-tolyl groups would contribute to the compound's hydrophobic character and could affect its overall conformation and interactions with biological molecules.
Chemical Reactions Analysis
The papers do not provide specific reactions for the target compound. However, the synthesis of 1-(dihydroxypropyl)-5-substituted uracils and 1-aryl-3-(2-chloroethyl) ureas suggests that urea derivatives can participate in various chemical reactions, including those involving their amino and hydroxyl groups. These functional groups could be sites for further chemical modifications or could play a role in the compound's biological activity.
Physical and Chemical Properties Analysis
Propiedades
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-6-5-9-15(10-13)19-17(21)18-12-16(20)11-14-7-3-2-4-8-14/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPICGLRNJODIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

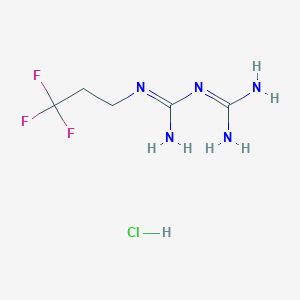
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005260.png)
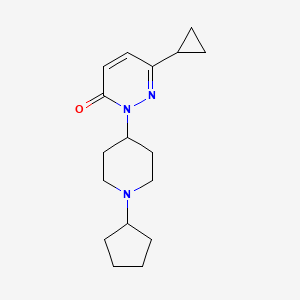
![4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B3005263.png)
![(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol](/img/structure/B3005264.png)
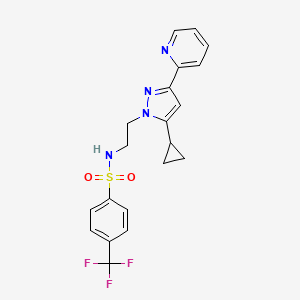
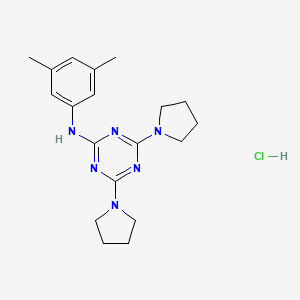


![N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3005272.png)
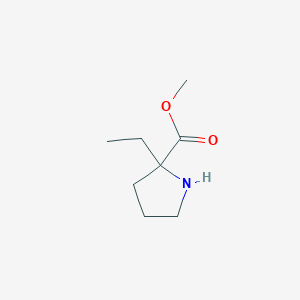
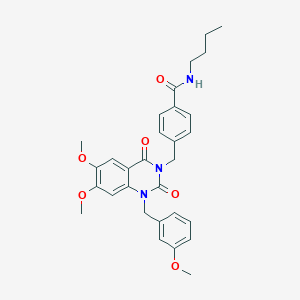

![2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide](/img/structure/B3005278.png)